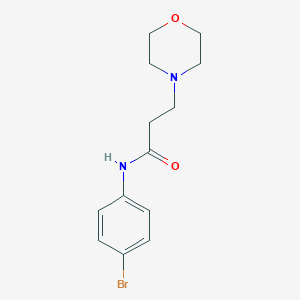
N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide is a chemical compound with a molecular formula of C13H17BrN2O2 It is characterized by the presence of a bromophenyl group and a morpholinyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide typically involves the reaction of 4-bromobenzoyl chloride with 3-(4-morpholinyl)propanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 4-hydroxyphenyl derivative.
Reduction: Corresponding amine derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholinyl group can enhance solubility and bioavailability. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)-N’-[4-(4-morpholinyl)butyl]-urea
- 4-Bromo-N-(4-methoxybenzyl)benzamide
Uniqueness
N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide is unique due to its specific combination of a bromophenyl group and a morpholinyl group attached to a propanamide backbone. This structural arrangement imparts distinct physicochemical properties and biological activities compared to other similar compounds. For instance, the presence of the morpholinyl group can enhance water solubility and improve pharmacokinetic profiles, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17BrN2O2 |
|---|---|
Peso molecular |
313.19 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C13H17BrN2O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
Clave InChI |
FFKILSHSSTVOBO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















